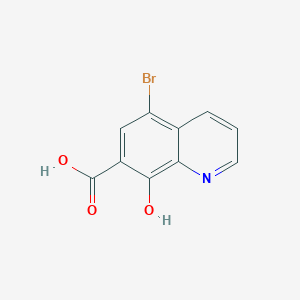

5-Bromo-8-hydroxyquinoline-7-carboxylic acid

CAS No.: 205040-59-1

Cat. No.: VC3862642

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205040-59-1 |

|---|---|

| Molecular Formula | C10H6BrNO3 |

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 5-bromo-8-hydroxyquinoline-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-4-6(10(14)15)9(13)8-5(7)2-1-3-12-8/h1-4,13H,(H,14,15) |

| Standard InChI Key | DJIAZMRXYMCZDT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br |

| Canonical SMILES | C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)O)Br |

Introduction

Key Findings

5-Bromo-8-hydroxyquinoline-7-carboxylic acid (CAS: 205040-59-1) is a brominated quinoline derivative with a molecular formula of and a molecular weight of 268.064 g/mol . This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing bioactive molecules such as antimicrobial agents and metal chelators . Its synthesis involves bromination of 8-hydroxyquinoline derivatives under controlled conditions, though detailed mechanistic studies remain limited . Commercial availability is restricted to laboratory use, with suppliers like CymitQuimica and MuseChem offering quantities ranging from 50 mg to 1 g . Despite its utility, gaps persist in reported physical properties such as melting point and solubility, highlighting opportunities for further characterization .

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular structure of 5-bromo-8-hydroxyquinoline-7-carboxylic acid is defined by the following parameters:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.064 g/mol | |

| Exact Mass | 266.953 g/mol | |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | |

| LogP (Octanol-Water) | 2.40 |

The compound’s planar quinoline core facilitates π-π stacking interactions, while the bromine atom and carboxylic acid group introduce steric and electronic effects that influence reactivity .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of brominated quinolines typically involves electrophilic aromatic substitution. A patent by Bedall and Fischer (1881) describes the bromination of 8-hydroxyquinoline in aqueous hydrobromic acid, yielding dibrominated derivatives . While this method focuses on 5,7-dibromo-8-hydroxyquinoline, mono-bromination to produce 5-bromo-8-hydroxyquinoline-7-carboxylic acid likely requires precise control of reaction conditions, such as:

The carboxylic acid group at position 7 may be introduced via carboxylation of a pre-brominated intermediate, though specific protocols remain undisclosed in public literature .

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

This compound’s bromine and carboxylic acid groups make it a key building block in medicinal chemistry:

-

Metal Chelators: The hydroxyl and carboxylic acid groups coordinate metal ions, potentially mitigating oxidative stress in neurodegenerative diseases .

-

Antimicrobial Agents: Quinoline derivatives exhibit activity against bacteria and fungi by intercalating DNA or inhibiting enzymes .

-

Photoremovable Protecting Groups: Analogues like 8-bromo-7-hydroxyquinoline (BHQ) release bioactive molecules under UV light, enabling spatiotemporal control in drug delivery .

| Supplier | Packaging Options | Price Range (USD) |

|---|---|---|

| CymitQuimica | 50 mg – 1 g | Inquire |

| MuseChem | 100 mg – 250 mg | Inquire |

| GlpBio | 1 g | Inquire |

Products are labeled “For research use only”, excluding therapeutic or industrial applications .

Future Directions and Research Gaps

-

Physicochemical Profiling: Experimental determination of melting point, solubility, and stability under varying pH conditions.

-

Mechanistic Studies: Elucidating the bromination mechanism to optimize mono-substitution over di-substitution.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume